(1,2-Dimethylbutyl)cyclohexane
CAS No.:
Cat. No.: VC18493272
Molecular Formula: C12H24
Molecular Weight: 168.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H24 |
|---|---|
| Molecular Weight | 168.32 g/mol |
| IUPAC Name | 3-methylpentan-2-ylcyclohexane |
| Standard InChI | InChI=1S/C12H24/c1-4-10(2)11(3)12-8-6-5-7-9-12/h10-12H,4-9H2,1-3H3 |
| Standard InChI Key | KRDFMOZMKWQTEB-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)C(C)C1CCCCC1 |
Introduction
Synthesis Pathways
The synthesis of alkylated cyclohexanes typically involves catalytic hydrogenation or Friedel-Crafts alkylation. While no direct methods for (1,2-dimethylbutyl)cyclohexane are documented, analogous protocols for 1,2-dimethylcyclohexane provide a template.
Hydrogenation of Aromatic Precursors
Hydrogenation of substituted benzene derivatives under high-pressure H₂ and catalytic conditions is a common route. For example, o-xylene hydrogenation yields 1,2-dimethylcyclohexane at 100°C and 1500 psi using Ru/CN-SBA-15 catalysts . Adapting this method, hydrogenation of a dimethylbutyl-substituted benzene precursor could produce (1,2-dimethylbutyl)cyclohexane.
Alkylation of Cyclohexane
Conformational Stability and Steric Effects
The compound’s stability is governed by steric interactions between the dimethylbutyl group and the cyclohexane ring.
Chair Conformation Analysis
In the chair conformation, the dimethylbutyl substituent occupies an equatorial position, avoiding 1,3-diaxial clashes with axial hydrogens. This configuration mirrors the stability of 1,2-dimethylcyclohexane’s cis isomer, where both methyl groups reside equatorially .
Energy Barriers to Ring Flipping
Ring flipping interconverts axial and equatorial substituents. For bulky groups like tert-butyl, this process faces high energy barriers (~25 kcal/mol) . The dimethylbutyl group, though smaller than tert-butyl, likely imposes a moderate barrier, favoring a single conformer at room temperature.
Physicochemical Properties
Boiling Point and Phase Behavior
Longer alkyl chains increase boiling points due to enhanced London dispersion forces. While 1,2-dimethylcyclohexane boils at ~130°C , (1,2-dimethylbutyl)cyclohexane’s extended chain may elevate this to ~180–200°C, analogous to dodecane (C₁₂H₂₆, bp 216°C).
Solubility and Polarity
As a nonpolar hydrocarbon, the compound is insoluble in water but miscible with organic solvents like hexane or dichloromethane. Its branched structure may slightly reduce solubility compared to linear analogs due to decreased surface area.
Comparative Analysis with Structural Analogs
Table 1 contrasts (1,2-dimethylbutyl)cyclohexane with related compounds:
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